3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with ethyl and isopropyl groups at the 3- and 6-positions, respectively, and a carboxylic acid moiety at position 2. The ethyl and isopropyl substituents likely influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-ethyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-4-8-10-7(12(15)16)5-9(6(2)3)13-11(10)17-14-8/h5-6H,4H2,1-3H3,(H,15,16) |
InChI Key |
ULOHHIHFIAQATI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of Isoxazole Ring
Metal-free synthetic routes to isoxazoles are well-documented and involve cycloaddition reactions between nitrile oxides and alkynes or alkenes, or via intramolecular cyclizations. For example, nitrile oxides generated in situ can react with alkynes under mild conditions to form isoxazole rings without metal catalysts, which is advantageous for avoiding metal contamination and simplifying purification.
Fusing Isoxazole to Pyridine
The fusion of the isoxazole ring to the pyridine ring to form the isoxazolo[5,4-b]pyridine scaffold can be achieved by:
- Starting from appropriately substituted pyridine derivatives.
- Employing cyclization reactions that form the isoxazole ring onto the pyridine core.
- Using reagents such as triethyl orthoformate and amines to facilitate ring closure, as seen in related quinoline and pyridine carboxylic acid derivatives.
Carboxylic Acid Functionalization
The carboxylic acid group at position 4 is typically introduced by:
- Oxidation of aldehyde or methyl precursors.
- Hydrolysis of ester intermediates.
- Steglich-type esterification followed by hydrolysis to yield the acid, using reagents such as DMAP and DCC for ester formation and subsequent saponification.
Detailed Preparation Methodology
Based on the synthesis of related compounds and general isoxazole chemistry, the following stepwise preparation method is proposed:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Formation of pyridine precursor | Starting from 3-substituted pyridine | Use of substituted pyridine derivatives with ethyl and isopropyl groups | Pyridine core with desired alkyl substituents |
| 2. Generation of nitrile oxide intermediate | Metal-free nitrile oxide generation | Use of hydroxylamine derivatives and oxidants (e.g., NaIO4) | Reactive nitrile oxide intermediate |
| 3. Cycloaddition to form isoxazole ring | 1,3-dipolar cycloaddition with alkyne | Reaction in anhydrous ethanol or suitable solvent, base catalysis (K2CO3) | Formation of isoxazole fused to pyridine |
| 4. Protection/deprotection steps | Protecting groups for selective functionalization | Benzyl or isopropylidene protection, followed by deprotection | Selective substitution control |
| 5. Introduction of carboxylic acid | Oxidation or hydrolysis | Oxidation with NaIO4 or hydrolysis of ester intermediates | Carboxylic acid at position 4 |
| 6. Purification | Chromatography or recrystallization | Silica gel chromatography, solvent evaporation | Pure 3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid |
Research Findings and Data Summary
Metal-Free Isoxazole Synthesis
Esterification and Carboxylic Acid Formation
Alkyl Substitution Control
- Protection of hydroxyl or amino groups is critical to avoid side reactions.
- Benzyl and isopropylidene groups are commonly used protecting groups.
- Deprotection steps are performed under mild acidic or hydrogenation conditions.
Comparative Table of Key Reagents and Conditions
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitrile oxide generation | Hydroxylamine + NaIO4 | Metal-free, mild oxidant |
| Cycloaddition | Alkyne, K2CO3, 18-crown-6, 4-toluenesulfonyl chloride | 80 °C, 8–10 h |
| Protection | Benzyl chloride, isopropylidene groups | Protects hydroxyl groups |
| Deprotection | Hydrogenation or acid treatment | Restores reactive sites |
| Esterification | DCC, DMAP, dichloromethane | Steglich esterification |
| Hydrolysis | Aqueous base or acid | Converts ester to carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of isoxazolo[5,4-b]pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that such compounds could inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
2. Neuroprotective Effects
The neuroprotective capabilities of isoxazole derivatives have been explored in the context of neurodegenerative diseases. In vitro studies suggest that 3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid can modulate neuroinflammatory responses, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
3. Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor in biochemical pathways. Specifically, it has been investigated for its ability to inhibit certain kinases involved in cancer progression. The inhibition mechanism was elucidated through kinetic studies and molecular docking simulations .
Materials Science Applications
1. Polymer Synthesis
this compound can be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under stress conditions, making it suitable for applications in aerospace and automotive industries .
2. Coatings and Adhesives
The compound's chemical properties allow it to function as a reactive diluent in coatings and adhesives. Its presence enhances adhesion strength and durability, which is critical for industrial applications where material longevity is essential .
Agricultural Chemistry Applications
1. Herbicidal Properties
Research has indicated that this compound exhibits herbicidal activity against specific weed species. Field trials have shown that formulations containing this compound can effectively reduce weed biomass without adversely affecting crop yield .
2. Plant Growth Regulation
Studies suggest that this compound can act as a plant growth regulator, promoting root development and enhancing overall plant vigor. Its application in agricultural settings could lead to improved crop productivity through better nutrient uptake and stress resilience .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth in vitro. |
| Neuroprotection Research | Medicinal Chemistry | Showed modulation of neuroinflammatory responses relevant to Alzheimer's disease models. |
| Polymer Development | Materials Science | Enhanced thermal stability and mechanical properties when incorporated into polymer matrices. |
| Herbicidal Efficacy Trials | Agricultural Chemistry | Effective reduction of weed biomass with no negative impact on crop yield observed. |
Mechanism of Action
The mechanism of action of 3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their properties based on evidence:
Key Observations:
- Metabolic Stability: Bulky substituents like isopropyl may reduce metabolic degradation by cytochrome P450 enzymes, as seen in antimalarial pyrazolo[5,4-b]pyridine derivatives .
- Synthetic Yield: Analogous compounds with isopropyl groups (e.g., 10d in ) exhibit moderate yields (~66–85%), suggesting steric hindrance may slightly impede synthesis .
Biological Activity
3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid (referred to as EIPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of EIPA, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- CAS Number : 1263212-24-3
EIPA is characterized by its isoxazole and pyridine rings, which contribute to its pharmacological properties. The structural configuration allows for interaction with various biological targets.
EIPA exhibits several mechanisms of action that contribute to its biological activity:
- GABA Receptor Modulation : EIPA has been reported to interact with GABA receptors, particularly GABA_A receptors, which are crucial for neurotransmission and are implicated in cognitive functions and various neurological disorders .
- Anticancer Activity : Studies have shown that derivatives of isoxazole-pyridine compounds can exert antiproliferative effects on cancer cell lines. EIPA's structural analogs have demonstrated selective cytotoxicity against various cancer cells, suggesting potential use in cancer therapy .
- Androgen Receptor Modulation : EIPA may also act as a tissue-selective androgen receptor modulator (SARM), which can be beneficial in treating conditions related to androgen receptor activity, such as prostate cancer .
In Vitro Studies
Research has highlighted the anticancer properties of EIPA through various in vitro studies:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including DU-145 (prostate), HeLa (cervical), and MCF-7 (breast) cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of EIPA in inhibiting cell proliferation. For instance, studies demonstrated that EIPA derivatives exhibited significantly lower IC50 values in cancerous cells compared to non-cancerous cells, indicating selective toxicity towards malignant cells .
Case Studies
- Cognitive Enhancement : In a study focusing on cognitive disorders, EIPA was shown to enhance cognitive function through its action on GABA_A receptors. This suggests potential therapeutic applications for conditions like Alzheimer's disease .
- Cancer Treatment : A recent investigation into the anticancer properties of isoxazole derivatives revealed that EIPA analogs could effectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Data Table
The following table summarizes the biological activities and findings related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
